Methanone,[4-(hydroxymethyl)-1-piperidinyl]-1h-indazol-5-yl-
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Overview
Description
Methanone,[4-(hydroxymethyl)-1-piperidinyl]-1h-indazol-5-yl- is a complex organic compound that features a piperidine ring and an indazole moiety. This compound is of significant interest due to its potential applications in various fields, including medicinal chemistry and pharmacology. The presence of both piperidine and indazole rings in its structure suggests that it may exhibit a range of biological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methanone,[4-(hydroxymethyl)-1-piperidinyl]-1h-indazol-5-yl- typically involves multi-step organic reactionsThe reaction conditions often involve the use of strong acids or bases as catalysts, and the reactions are typically carried out under reflux conditions to ensure complete conversion of reactants to products .
Industrial Production Methods
In an industrial setting, the production of Methanone,[4-(hydroxymethyl)-1-piperidinyl]-1h-indazol-5-yl- may involve large-scale batch reactors where the reaction conditions are carefully controlled to optimize yield and purity. The use of continuous flow reactors is also being explored to enhance the efficiency of the synthesis process .
Chemical Reactions Analysis
Types of Reactions
Methanone,[4-(hydroxymethyl)-1-piperidinyl]-1h-indazol-5-yl- can undergo various types of chemical reactions, including:
Oxidation: The hydroxymethyl group can be oxidized to form a carboxyl group.
Reduction: The ketone group in the methanone moiety can be reduced to an alcohol.
Substitution: The hydrogen atoms on the piperidine ring can be substituted with various functional groups to modify the compound’s properties.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and halogenating agents for substitution reactions. The reactions are typically carried out under controlled temperatures and pressures to ensure the desired transformations .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxymethyl group yields a carboxylic acid derivative, while reduction of the ketone group results in an alcohol derivative .
Scientific Research Applications
Methanone,[4-(hydroxymethyl)-1-piperidinyl]-1h-indazol-5-yl- has a wide range of scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: It serves as a probe to study various biological processes.
Medicine: It is being investigated for its potential therapeutic effects, particularly in the treatment of neurological disorders.
Industry: It is used in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of Methanone,[4-(hydroxymethyl)-1-piperidinyl]-1h-indazol-5-yl- involves its interaction with specific molecular targets in the body. The compound is believed to modulate the activity of certain enzymes and receptors, thereby influencing various biochemical pathways. The exact molecular targets and pathways involved are still under investigation, but preliminary studies suggest that it may affect neurotransmitter systems in the brain .
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other piperidine and indazole derivatives, such as:
- Methanone,[4-(hydroxymethyl)-1-piperidinyl]-1h-indazol-3-yl-
- Methanone,[4-(hydroxymethyl)-1-piperidinyl]-1h-indazol-7-yl-
- Methanone,[4-(hydroxymethyl)-1-piperidinyl]-1h-indazol-6-yl-
Uniqueness
Methanone,[4-(hydroxymethyl)-1-piperidinyl]-1h-indazol-5-yl- is unique due to its specific substitution pattern on the indazole ring, which may confer distinct biological activities compared to other similar compounds. This uniqueness makes it a valuable compound for further research and development .
Properties
IUPAC Name |
[4-(hydroxymethyl)piperidin-1-yl]-(1H-indazol-5-yl)methanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H17N3O2/c18-9-10-3-5-17(6-4-10)14(19)11-1-2-13-12(7-11)8-15-16-13/h1-2,7-8,10,18H,3-6,9H2,(H,15,16) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KYTNYBIOPSIUSM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1CO)C(=O)C2=CC3=C(C=C2)NN=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H17N3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
259.30 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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